

# Disperse Red 17: A Technical Guide to Assessing Skin Sensitization Potential

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## Compound of Interest

Compound Name: Disperse Red 17

Cat. No.: B15556278

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## Abstract

**Disperse Red 17** (CAS No. 3179-89-3), a monoazo dye, is utilized in the textile and cosmetics industries, primarily in hair dye formulations.<sup>[1][2]</sup> The potential for this compound to act as a skin sensitizer is a critical consideration for its safe use. This technical guide provides an in-depth overview of the methodologies available to assess the skin sensitization potential of substances like **Disperse Red 17**, framed within the context of the Adverse Outcome Pathway (AOP) for skin sensitization. While publicly available quantitative data from standardized non-clinical sensitization assays for **Disperse Red 17** are limited, this guide summarizes the existing regulatory opinions, available human data, and detailed experimental protocols for key assays. This information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to evaluate the skin sensitization risk of this and structurally related compounds.

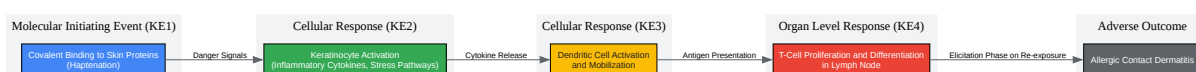
## Introduction to Skin Sensitization and the Adverse Outcome Pathway (AOP)

Skin sensitization, also known as allergic contact dermatitis (ACD), is a T-cell mediated immunological response to a substance that comes into contact with the skin. The process is initiated by the covalent binding of a hapten (a small molecule like a dye) to endogenous skin proteins, forming an immunogenic complex.<sup>[3]</sup> The Organisation for Economic Co-operation

and Development (OECD) has established a well-defined AOP for skin sensitization, which outlines the key events (KEs) from the molecular initiating event to the adverse outcome.

The AOP for skin sensitization serves as a framework for the development and application of a battery of in vivo, in vitro, and in chemico test methods designed to assess the sensitizing potential of chemicals.

## Adverse Outcome Pathway for Skin Sensitization



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Adverse Outcome Pathway for Skin Sensitization.

## Regulatory and Safety Assessment of Disperse Red 17

The European Commission's Scientific Committee on Consumer Safety (SCCS) has issued opinions on the safety of **Disperse Red 17** in hair dye formulations. In its 2013 opinion, the SCCS concluded that **Disperse Red 17** is safe for use as an ingredient at a concentration of up to 0.2% in non-oxidative hair dye formulations and up to 2% in oxidative hair dye formulations.<sup>[4]</sup> However, the SCCS also stated that a "sensitising potential of **Disperse Red 17** cannot be excluded".<sup>[4]</sup> This conclusion was based on the available data at the time, which included an equivocal in vivo study.

## Quantitative Data on the Skin Sensitization Potential of Disperse Red 17

A comprehensive search of publicly available literature and regulatory databases reveals a notable lack of quantitative data from standardized non-clinical skin sensitization assays for **Disperse Red 17**. The available information is summarized below.

## In Vivo Data

Test Method	Species	Vehicle	Induction Concentrations	Challenge Concentration	Results	Classification	Reference
Guinea Pig Maximisation Test (GPMT)	Guinea Pig	Not specified	Not specified	Not specified	Equivocal; assessment was difficult in 6/10 animals due to excessive staining.	Inconclusive	SCCS/1161/08[3]

## In Vitro/In Chemico Data

No quantitative data from validated in vitro or in chemico assays such as the Direct Peptide Reactivity Assay (DPRA), KeratinoSens™, or the human Cell Line Activation Test (h-CLAT) for **Disperse Red 17** are publicly available.

A non-validated in vitro study using peripheral blood monocyte-derived dendritic cells was mentioned in the SCCS opinion, which concluded that **Disperse Red 17** was not a sensitizer in that specific test system.[3] However, as the test was not validated, the results are of limited value for regulatory safety assessment.

## Human Data

Test Method	Study Population	Vehicle	Concentration	Results	Reference
Patch Test (Textile Dye Series)	6128 consecutive patients with suspected contact dermatitis	Petrolatum	1.0%	2.5% sensitization frequency	(2024)[5]

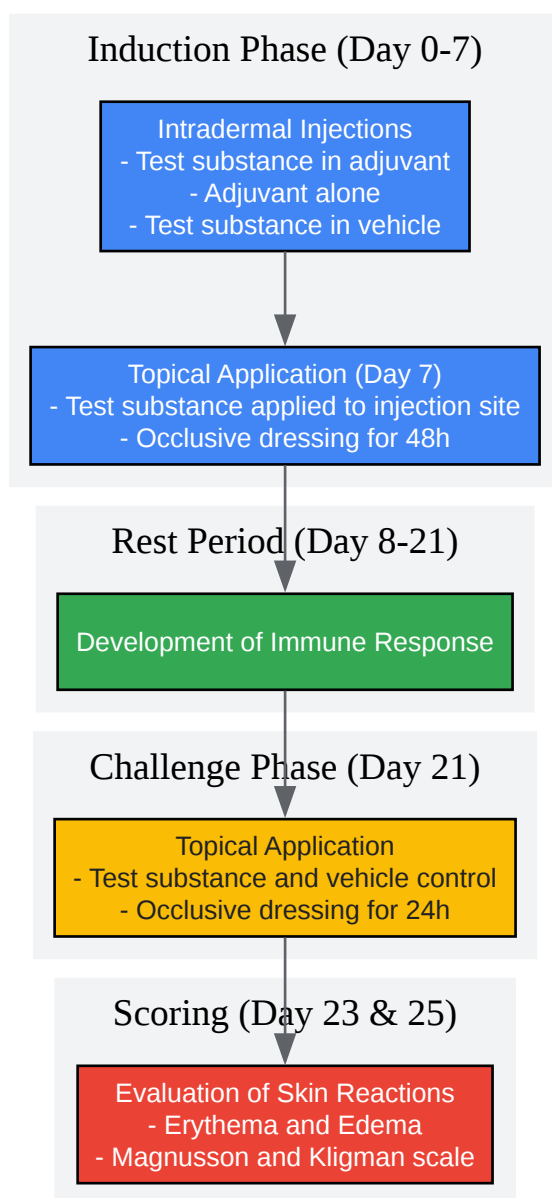
## Experimental Protocols for Key Skin Sensitization Assays

The following sections provide detailed methodologies for the key assays used to assess skin sensitization potential, based on OECD Test Guidelines.

### In Vivo Assay: Guinea Pig Maximisation Test (GPMT) - OECD 406

The GPMT is an adjuvant-type test that aims to induce a high level of sensitization.

Experimental Workflow: Guinea Pig Maximisation Test (GPMT)



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#### Workflow of the Guinea Pig Maximisation Test.

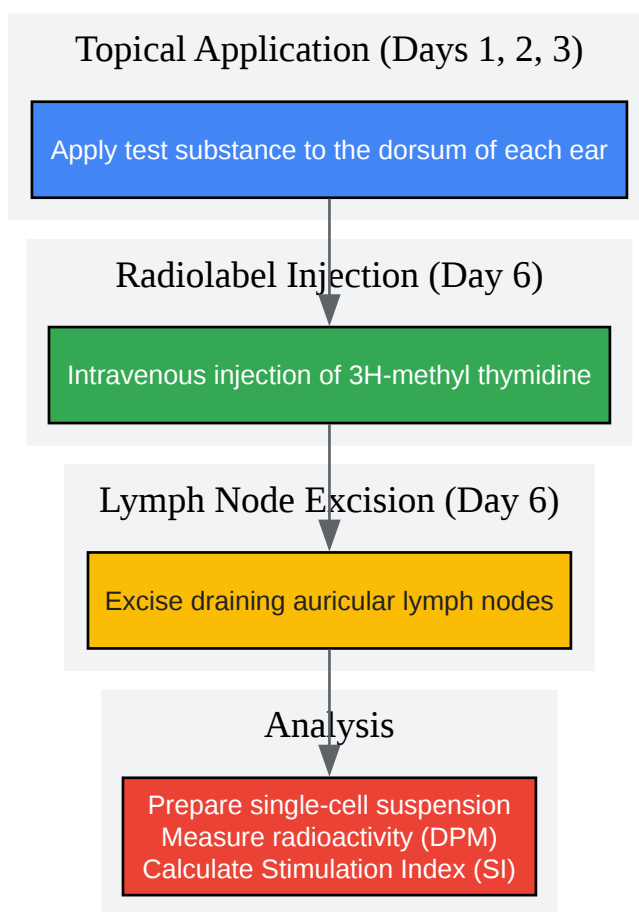
- Animals: Young, healthy albino guinea pigs.
- Induction Phase:
  - Day 0: Three pairs of intradermal injections are made into the shoulder region:
    - Freund's Complete Adjuvant (FCA) mixed with water (1:1).

- The test substance in a suitable vehicle.
- The test substance emulsified in the FCA/water mixture.
- Day 7: The test substance in a suitable vehicle is applied topically over the injection sites and covered with an occlusive patch for 48 hours.
- Challenge Phase:
  - Day 21: The test substance and the vehicle alone are applied to separate sites on the flank of each animal under an occlusive patch for 24 hours.
- Scoring: Skin reactions at the challenge sites are observed at 48 and 72 hours after patch application and graded for erythema and edema. A substance is considered a sensitizer if the incidence of positive reactions in the test group is significantly higher than in the control group.

## In Vivo Assay: Local Lymph Node Assay (LLNA) - OECD 429

The LLNA measures the proliferation of lymphocytes in the draining auricular lymph nodes as an indicator of sensitization.

Experimental Workflow: Local Lymph Node Assay (LLNA)



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#### Workflow of the Local Lymph Node Assay.

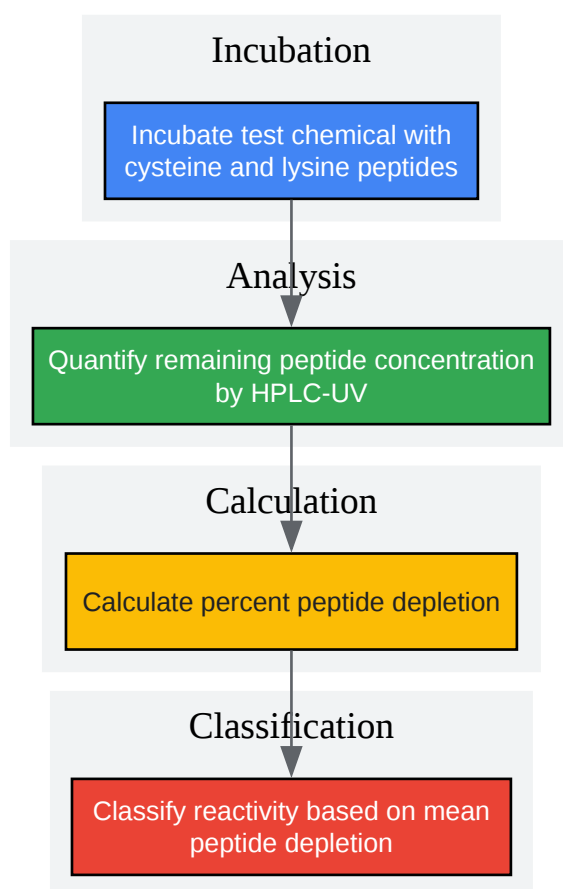
- Animals: CBA/J or CBA/Ca mice.
- Procedure:
  - Days 1, 2, and 3: The test substance is applied to the dorsal surface of each ear.
  - Day 6: Mice are injected intravenously with  $^3\text{H}$ -methyl thymidine.
  - Day 6 (5 hours post-injection): Mice are euthanized, and the draining auricular lymph nodes are excised.
- Analysis: A single-cell suspension of lymph node cells is prepared, and the incorporation of  $^3\text{H}$ -methyl thymidine is measured. The proliferation is expressed as the Stimulation Index

(SI), which is the ratio of thymidine incorporation in the test group to that in the vehicle control group. An SI  $\geq 3$  is considered a positive response.

## In Chemico Assay: Direct Peptide Reactivity Assay (DPRA) - OECD 442C

The DPRA assesses the depletion of synthetic peptides containing cysteine or lysine following incubation with the test chemical, mimicking the molecular initiating event of haptentation.

Experimental Workflow: Direct Peptide Reactivity Assay (DPRA)



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Workflow of the Direct Peptide Reactivity Assay.

- Principle: The test chemical is incubated with synthetic peptides containing either cysteine or lysine for 24 hours.

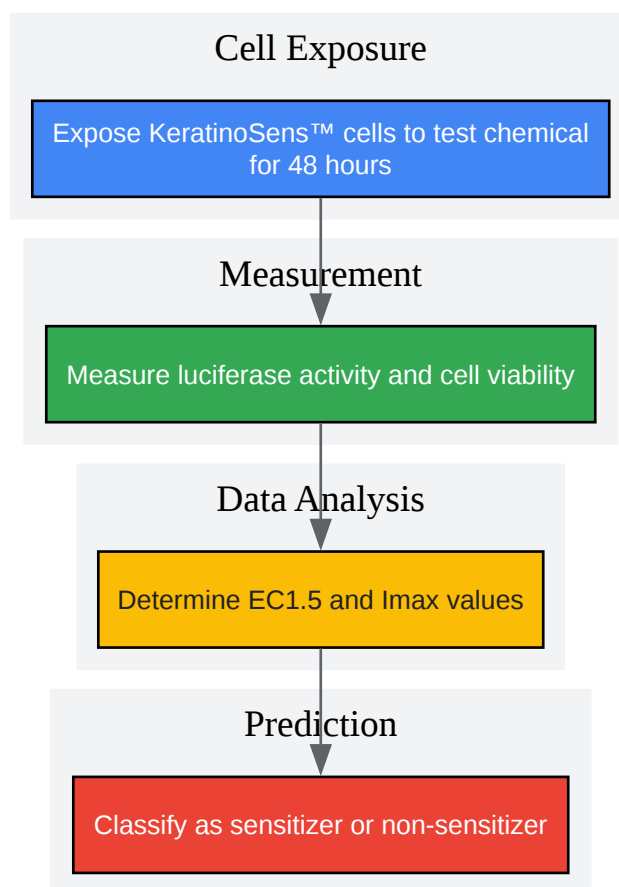


- Analysis: The concentration of the remaining non-depleted peptide is determined by High-Performance Liquid Chromatography (HPLC) with UV detection.
- Endpoint: The percentage of peptide depletion is calculated. The mean cysteine and lysine depletion is used to classify the substance into one of four reactivity classes (no/minimal, low, moderate, high), which corresponds to a prediction of sensitization potential.

## In Vitro Assay: KeratinoSens™ - OECD 442D

This assay measures the activation of the Keap1-Nrf2-ARE antioxidant/electrophile response element pathway in human keratinocytes, which is a key event in the cellular response to sensitizers.

Experimental Workflow: KeratinoSens™ Assay



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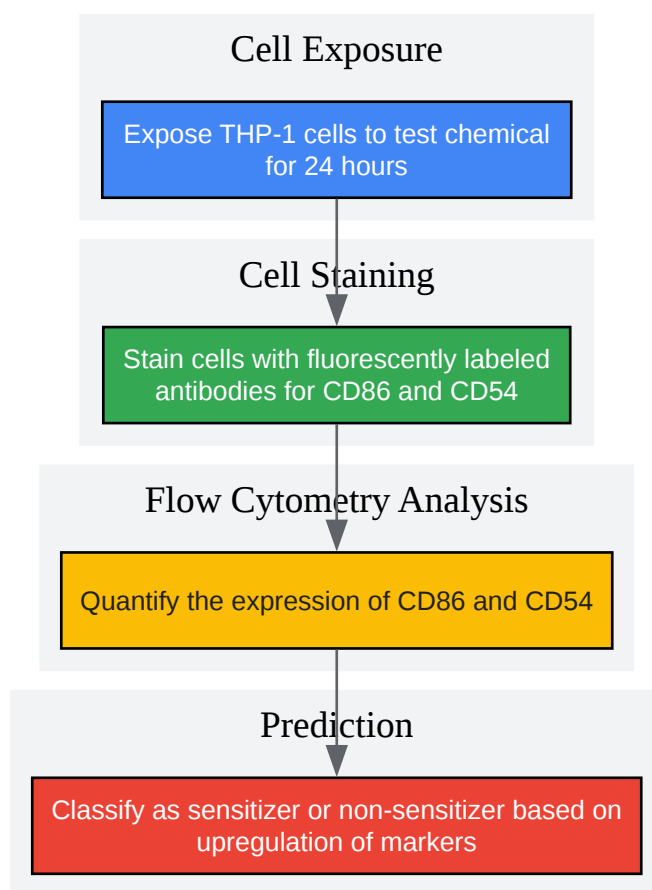
#### Workflow of the KeratinoSens™ Assay.

- **Cell Line:** KeratinoSens™ cells, which are immortalized human keratinocytes (HaCaT) stably transfected with a luciferase gene under the control of the ARE.
- **Procedure:** Cells are exposed to a range of concentrations of the test chemical for 48 hours.
- **Endpoint:** Luciferase activity is measured as a marker of gene induction. Cell viability is also assessed. A chemical is classified as a sensitizer if it induces a statistically significant increase in luciferase activity above a certain threshold (typically 1.5-fold induction, EC1.5) at a concentration that is not cytotoxic. The maximum fold induction (Imax) is also determined.

## **In Vitro Assay: human Cell Line Activation Test (h-CLAT) - OECD 442E**

The h-CLAT assesses the activation of dendritic cells, a key event in the sensitization pathway, by measuring the expression of specific cell surface markers.

Experimental Workflow: h-CLAT Assay



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#### Workflow of the h-CLAT Assay.

- Cell Line: THP-1, a human monocytic leukemia cell line that serves as a model for dendritic cells.
- Procedure: THP-1 cells are exposed to the test chemical for 24 hours.
- Endpoint: The expression of cell surface markers CD86 and CD54 is measured by flow cytometry. A chemical is considered a sensitizer if it causes a significant upregulation of either of these markers above a defined threshold.

## Conclusion

The assessment of the skin sensitization potential of **Disperse Red 17** presents a challenge due to the limited availability of quantitative data from standardized non-clinical assays. The

equivocal result from a historical GPMT highlights the difficulties that can be encountered when testing colored substances. However, the available human patch test data suggests that **Disperse Red 17** can be a contact allergen in a small percentage of individuals.

For a comprehensive risk assessment, further testing of **Disperse Red 17** using the validated and internationally accepted in chemico and in vitro methods outlined in this guide would be necessary. The integrated use of data from the DPRA, KeratinoSens™, and h-CLAT, within the AOP framework, would provide a more complete picture of its sensitization potential and allow for a more robust safety evaluation for its use in consumer products. This guide provides the foundational knowledge and detailed protocols for researchers and drug development professionals to undertake such an assessment for **Disperse Red 17** or other chemicals of interest.

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